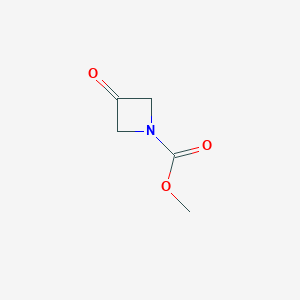

Methyl 3-oxoazetidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)6-2-4(7)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIBHEPNXKTQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 3-Oxoazetidine

The most straightforward route involves reacting 3-oxoazetidine (azetidinone) with methyl chloroformate under controlled conditions. This method mirrors the synthesis of tert-butyl analogs, leveraging nucleophilic acyl substitution.

Procedure :

-

Reaction Setup : Dissolve 3-oxoazetidine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.

-

Base Addition : Add triethylamine (1.2 equiv.) to scavenge HCl.

-

Methylating Agent : Introduce methyl chloroformate (1.1 equiv.) dropwise, maintaining temperatures below 5°C.

-

Stirring : Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Work-Up : Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification : Isolate the product via silica gel chromatography (hexane/ethyl acetate gradient).

Key Parameters :

| Parameter | Optimal Condition | Yield Range | Source Adaptation |

|---|---|---|---|

| Solvent | Dichloromethane | 70–75% | , |

| Temperature | 0°C → room temperature | – | |

| Base | Triethylamine | – | |

| Methylating Agent | Methyl chloroformate | – |

Challenges :

-

Competitive Side Reactions : The 3-oxo group may undergo unintended nucleophilic attacks, necessitating strict temperature control .

-

Purification : Polar by-products require careful chromatographic separation .

Transesterification of Tert-Butyl 3-Oxoazetidine-1-Carboxylate

Transesterification offers a viable pathway by replacing the tert-butyl group with a methyl ester. This method capitalizes on the labile nature of tert-butyl esters under acidic conditions.

Procedure :

-

Deprotection : Treat tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) with trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 30 minutes at room temperature .

-

Neutralization : Concentrate the mixture, resuspend in DCM, and add triethylamine (2.0 equiv.).

-

Esterification : Introduce methyl chloroformate (1.1 equiv.) at 0°C, stir for 4–6 hours.

-

Work-Up : Extract with DCM, wash with brine, dry, and concentrate.

-

Purification : Recrystallize from ethanol/water (3:1).

Key Parameters :

| Parameter | Optimal Condition | Yield Range | Source Adaptation |

|---|---|---|---|

| Deprotection Agent | Trifluoroacetic Acid | 85–90% | |

| Solvent | Dichloromethane | – | |

| Methylating Agent | Methyl chloroformate | – |

Advantages :

-

High Efficiency : The tert-butyl group’s facile removal simplifies subsequent functionalization .

-

Scalability : Adaptable to continuous-flow systems for industrial production .

Ring-Closing Strategies via Horner-Wadsworth-Emmons Reaction

Constructing the azetidine ring de novo with a pre-installed methyl ester moiety is achievable through [2+2] cycloaddition or phosphonate-based methodologies.

Horner-Wadsworth-Emmons Approach :

-

Phosphonate Preparation : Synthesize diethyl (2-oxoethyl)phosphonate by reacting ethyl glyoxylate with triethyl phosphite .

-

Cyclization : React the phosphonate with a methyl-protected β-amino acrylate under basic conditions (NaH, THF, 0°C → reflux) .

-

Work-Up : Acidify, extract with ethyl acetate, and concentrate.

-

Purification : Chromatography on silica gel (hexane/acetone).

Reaction Schema :

Key Parameters :

| Parameter | Optimal Condition | Yield Range | Source Adaptation |

|---|---|---|---|

| Base | Sodium Hydride | 60–65% | |

| Solvent | Tetrahydrofuran | – | |

| Temperature | 0°C → Reflux | – |

Limitations :

-

Side Products : Competing aldol condensation requires meticulous stoichiometric control .

-

Sensitivity : Moisture-sensitive reagents mandate anhydrous conditions .

Catalytic Reductive Amination

Azetidine rings can be assembled via reductive amination of γ-keto esters, followed by intramolecular cyclization.

Procedure :

-

Substrate Synthesis : Prepare methyl 4-oxopentanoate by esterifying levulinic acid with methanol.

-

Reductive Amination : React with ammonium acetate and NaBH₃CN in methanol (pH 5–6, 24 hours) .

-

Cyclization : Treat with p-toluenesulfonic acid (PTSA) in toluene under reflux.

-

Purification : Distillation under reduced pressure.

Key Parameters :

| Parameter | Optimal Condition | Yield Range | Source Adaptation |

|---|---|---|---|

| Reducing Agent | Sodium Cyanoborohydride | 50–55% | |

| Catalyst | PTSA | – | |

| Solvent | Methanol/Toluene | – |

Mechanistic Insight :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include various derivatives of azetidine, such as alcohols, amines, and substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-oxoazetidine-1-carboxylate is explored as a precursor for various active pharmaceutical ingredients (APIs). Its structural features allow it to be a building block in the synthesis of complex molecules, including potential drugs targeting various diseases.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against bacterial strains such as Mycobacterium tuberculosis, suggesting its potential in developing new antibiotics .

- Anticancer Potential : The compound has been investigated for its ability to inhibit key proteins involved in tumor growth. In vitro studies suggest it may enhance the efficacy of existing chemotherapeutics by targeting specific cancer pathways, indicating its role in combination therapy strategies .

Biological Research

The compound's interactions with biological systems are of great interest. It may influence pathways relevant to cell cycle regulation and apoptosis, contributing to its anticancer and antimicrobial activities. The exact mechanisms are still under investigation but are believed to involve interactions with enzymes and receptors critical for cellular processes .

Industrial Applications

In industrial chemistry, this compound is utilized in producing various chemicals and materials. Its derivatives serve as intermediates in synthesizing agrochemicals and other industrial products, highlighting its versatility beyond pharmaceuticals .

Antimicrobial Efficacy

A study evaluating the antimicrobial potential of azetidine derivatives found that those with electron-withdrawing groups exhibited higher activity against bacterial strains compared to those with electron-donating groups. For instance:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 1a | Antibacterial | 1.25 |

| 1b | Antifungal | 6.25 |

| 1c | Antitubercular | <0.5 |

This data suggests that structural modifications can significantly influence biological activity.

Synergistic Effects in Cancer Treatment

In preclinical studies, this compound was tested in combination with established anticancer drugs. Results indicated a synergistic effect that enhanced tumor cell death beyond what was observed with either agent alone, underscoring its potential as a valuable component in cancer therapies .

Mechanism of Action

The mechanism by which methyl 3-oxoazetidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3)

Structural Features :

- Benzyl ester substituent instead of methyl.

- Molecular formula: C₁₁H₁₁NO₃ (estimated molecular weight: ~205.21).

Key Differences :

Ethyl 3-oxoazetidine-1-carboxylate (CAS 105258-88-6)

Structural Features :

- Ethyl ester substituent.

- Molecular formula: C₆H₉NO₃ (molecular weight: 143.14) .

Key Differences :

tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate

Structural Features :

- Oxime derivative of tert-butyl 3-oxoazetidine-1-carboxylate.

Key Differences :

- Reactivity: The hydroxyimino group enables participation in cycloaddition and nucleophilic reactions, expanding its utility in heterocycle formation .

Comparative Data Table

Industrial Relevance

The tert-butyl derivative is prioritized in pharmaceutical manufacturing due to its role in baricitinib synthesis and alignment with green chemistry principles . Benzyl and ethyl variants are niche, often employed in specialized synthetic routes requiring tailored reactivity or protection strategies.

Biological Activity

Methyl 3-oxoazetidine-1-carboxylate, a member of the azetidine family, is recognized for its diverse biological activities. This compound, with a molecular formula of CHNO, has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets.

This compound can be synthesized through several methods, typically involving the reaction of azetidinone with methanol under mild conditions. Notably, advancements in green chemistry have led to more sustainable production methods that utilize low-cost starting materials and environmentally friendly processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve enzymes and receptors that play crucial roles in various cellular processes, including cell cycle regulation and apoptosis. The compound's mechanism of action is still under investigation, but it appears to influence pathways relevant to cancer treatment and antimicrobial activity .

Biological Activities

Antimicrobial Activity : Research indicates that derivatives of azetidine, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, certain substituted azetidines demonstrated potent antibacterial effects against Mycobacterium tuberculosis (MTb) and other pathogens, suggesting that this compound may share similar properties .

Anticancer Potential : this compound has been explored for its anticancer properties. The compound's structural features allow it to potentially inhibit key proteins involved in tumor growth and survival. In vitro studies have indicated that it may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways .

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study evaluating the antimicrobial potential of various azetidine derivatives found that those with electron-withdrawing groups exhibited higher activity against bacterial strains compared to their counterparts with electron-donating groups. This suggests that structural modifications can significantly influence the biological activity of this compound .

Compound Activity Type MIC (µg/mL) Standard 1a Antibacterial 1.25 Streptomycin 1b Antifungal 6.25 Griseofulvin 1c Antitubercular <0.5 Isoniazid - Synergistic Effects in Cancer Treatment : In a preclinical study, this compound was tested in combination with established anticancer drugs. The results indicated a synergistic effect that enhanced tumor cell death beyond what was observed with either agent alone, highlighting its potential as a valuable component in combination therapy strategies .

Q & A

Q. What are the established synthetic routes for Methyl 3-oxoazetidine-1-carboxylate, and how do solvent choices influence yield?

this compound is synthesized via nucleophilic substitution or oxidation reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate (a closely related analog) was prepared using i-PrOH as a solvent, demonstrating that solvent polarity and steric effects significantly impact reaction efficiency . In another protocol, benzyl 3-oxoazetidine-1-carboxylate was synthesized via alkylation reactions with stoichiometric control (3.00 equiv of substrate), achieving yields >85% after silica gel chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

Q. How is the compound’s stability assessed under different storage conditions?

Stability studies typically involve accelerated degradation tests (e.g., exposure to heat, light, or humidity). For related azetidine derivatives, storage at -20°C under inert atmospheres is recommended to prevent ring-opening or oxidation .

Advanced Research Questions

Q. What strategies enable functionalization of the azetidine ring while preserving the 3-oxo group?

- Horner–Emmons Reaction : The 3-oxo group undergoes olefination with phosphonates to introduce α,β-unsaturated ketones, as demonstrated in baricitinib synthesis .

- Condensation Reactions : Reaction with hydroxylamine derivatives forms imine intermediates, enabling access to γ-amino alcohols or β-lactams .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Software like SHELXL refines small-molecule structures using high-resolution X-ray data, while Mercury CSD visualizes packing patterns and hydrogen-bonding networks. For example, Cremer-Pople puckering parameters quantify ring non-planarity, resolving discrepancies in azetidine ring conformations .

Q. What role does this compound play in multicomponent reactions (MCRs)?

The compound acts as a bifunctional electrophile in MCRs. For instance, its reaction with N-methylbenzamide and aldehydes generates complex heterocycles via tandem nucleophilic attack and cyclization, achieving 86% yield with optimized EtOAC/CH₂Cl₂ solvent systems .

Q. How are computational methods applied to predict reactivity or regioselectivity?

Density Functional Theory (DFT) calculations model transition states for reactions involving the 3-oxo group. For example, Fukui indices predict nucleophilic attack sites, guiding experimental design for selective functionalization .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) is standard. Impurities like ring-opened byproducts (e.g., β-amino acids) require gradient elution protocols with C18 columns for resolution .

Methodological Guidance

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations. For example, NaOAc in i-PrOH enhances imine formation yields compared to MeOH .

- Crystallography Workflow :

- Safety Protocols : Handle azetidine derivatives in fume hoods; avoid prolonged skin contact due to potential neurotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.